molecular formula C8H15N2O4P B12099413 Ligustrazine phosphate CAS No. 848645-86-3

Ligustrazine phosphate

Cat. No.: B12099413
CAS No.: 848645-86-3
M. Wt: 234.19 g/mol
InChI Key: KWWLGXNRLABSMP-UHFFFAOYSA-N
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Description

Ligustrazine phosphate is widely recognized for its pharmacological properties, particularly in the treatment of cardiovascular and cerebrovascular diseases . It is known for its ability to improve blood circulation, reduce blood viscosity, and protect against ischemic injury.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ligustrazine phosphate can be synthesized through the reaction of ligustrazine with phosphoric acid. The process involves dissolving ligustrazine in ethanol and then adding phosphoric acid under controlled conditions to form this compound . The reaction is typically carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Ligustrazine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ligustrazine oxides, while reduction can produce reduced ligustrazine derivatives .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its enhanced stability and solubility compared to its parent compound, tetramethylpyrazine. Its phosphate group improves its pharmacokinetic properties, making it more effective in clinical applications .

Properties

CAS No.

848645-86-3

Molecular Formula

C8H15N2O4P

Molecular Weight

234.19 g/mol

IUPAC Name

phosphoric acid;2,3,5,6-tetramethylpyrazine

InChI

InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4)

InChI Key

KWWLGXNRLABSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O

Origin of Product

United States

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